Dimethyl vinylphosphonate

Catalog No.
S794117
CAS No.
4645-32-3
M.F
C4H9O3P
M. Wt
136.09 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Dimethyl vinylphosphonate

CAS Number

4645-32-3

Product Name

Dimethyl vinylphosphonate

IUPAC Name

1-dimethoxyphosphorylethene

Molecular Formula

C4H9O3P

Molecular Weight

136.09 g/mol

InChI

InChI=1S/C4H9O3P/c1-4-8(5,6-2)7-3/h4H,1H2,2-3H3

InChI Key

CQCXMYUCNSJSKG-UHFFFAOYSA-N

SMILES

COP(=O)(C=C)OC

Canonical SMILES

COP(=O)(C=C)OC

Synthesis and Characterization

Dimethyl vinylphosphonate is an organic molecule containing a phosphonate group (P(O)(OR)2) and a vinyl group (CH2=CH-). It can be synthesized through various methods, including the Arbuzov reaction and the Michaelis-Arbuzov reaction. These reactions involve the condensation of trimethyl phosphite with an aldehyde or a ketone [].

The synthesized dimethyl vinylphosphonate can be characterized using various techniques such as nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry. These techniques provide information about the structure and composition of the molecule.

Modification and Functionalization

Dimethyl vinylphosphonate serves as a versatile building block for the synthesis of various organophosphorus compounds. Its reactivity allows for modifications at the vinyl group and the phosphonate group, enabling the creation of diverse functionalized molecules.

Vinyl group modification

The vinyl group can undergo various reactions like addition reactions, metathesis reactions, and radical polymerizations, leading to the formation of complex molecules with specific functionalities.

Phosphonate group modification

The phosphonate group can be further modified by introducing different substituents through various reactions. This allows for the creation of molecules with tailored properties like water solubility, stability, and binding affinity [].

Applications in Material Science

The unique properties of modified dimethyl vinylphosphonate derivatives make them valuable candidates for various applications in material science. Here are a few examples:

  • Flame retardants: Certain modifications of dimethyl vinylphosphonate can exhibit flame-retardant properties. These modified molecules can be incorporated into polymers to enhance their fire resistance [].
  • Adhesives: Modified dimethyl vinylphosphonate derivatives can be used as components in adhesive formulations. Their specific functionalities can contribute to strong adhesion properties.
  • Biomaterials: Some modified forms of dimethyl vinylphosphonate show potential for applications in biomaterials. Their tailored properties can be utilized for developing drug delivery systems, implants, and biosensors [].

Dimethyl vinylphosphonate is an organic compound characterized by the presence of a phosphonate group and a vinyl group in its molecular structure. Its chemical formula is C5H11O3PC_5H_{11}O_3P, and it is recognized for its reactivity, which allows it to serve as a versatile building block for synthesizing various organophosphorus compounds. The compound features a vinyl group (CH2=CHCH_2=CH-) attached to a phosphorus atom that is further bonded to two methoxy groups (OCH3OCH_3) . This unique structure contributes to its interesting chemical reactivity, enabling various modifications at both the vinyl and phosphonate groups.

Currently, there is limited information on the specific mechanism of action of DMVP in biological systems. However, its potential lies in its ability to interact with enzymes due to the structural similarity of the vinylphosphonate group to naturally occurring phosphate esters involved in biological processes []. Further research is needed to elucidate its specific mechanisms.

DMVP is likely to possess similar hazards to other organophosphorus compounds.

  • Toxicity: Data on the specific toxicity of DMVP is limited. However, due to its structural similarity to known nerve agents, it is likely to be toxic. Organophosphorus compounds can inhibit acetylcholinesterase, an enzyme crucial for nerve function, leading to potentially lethal neurotoxic effects [].
  • Flammability: Information on flammability is not readily available, but the presence of a carbon-carbon double bond suggests some degree of flammability.
  • Reactivity: DMVP can decompose under acidic or basic conditions, releasing potentially hazardous products.
Due to its functional groups. Notable reactions include:

  • Addition Reactions: The vinyl group can undergo nucleophilic addition reactions, where nucleophiles attack the double bond.
  • Michael Addition: It can act as a Michael acceptor, allowing for the formation of complex molecules through conjugate addition.
  • Polymerization: The vinyl group is also suitable for radical polymerizations and metathesis reactions, leading to the production of polymers and copolymers with tailored properties .

Additionally, under acidic or basic conditions, dimethyl vinylphosphonate can decompose, releasing methanol and vinylphosphonic acid .

Dimethyl vinylphosphonate can be synthesized through several methods, including:

  • Arbuzov Reaction: This involves the reaction of trimethyl phosphite with an aldehyde or a ketone.
  • Michaelis-Arbuzov Reaction: Similar to the Arbuzov reaction but typically involves different substrates.
  • Reaction with Acetylene: A common method where dimethyl phosphite reacts with acetylene gas in the presence of a palladium catalyst .

The general reaction can be represented as follows:

text
(CH₃O)₂P(O)H + HC≡CH → CH₂=CHPO(OCH₃)₂ + H₂O

Dimethyl vinylphosphonate finds utility in various fields:

  • Polymer Chemistry: It serves as a monomer for producing polymers and copolymers, contributing to materials with specific mechanical and thermal properties.
  • Material Science: Its derivatives are explored for applications in coatings, adhesives, and other advanced materials due to their unique properties .
  • Pharmaceuticals: Potential applications in drug design are being investigated due to its ability to mimic phosphate esters.

While specific interaction studies involving dimethyl vinylphosphonate are scarce, its structural characteristics suggest that it may interact with enzymes similar to how natural phosphate esters do. Such interactions could influence enzyme activity or mimic substrate behavior in biochemical processes. More comprehensive studies are required to detail these interactions and their implications .

Dimethyl vinylphosphonate shares similarities with several other organophosphorus compounds. Here are some comparable compounds along with their unique features:

CompoundStructure FeaturesUnique Characteristics
Dimethyl phosphonateContains two methoxy groupsUsed primarily as a precursor in organophosphate synthesis .
Vinylphosphonic acidContains a phosphonic acid groupHighly reactive due to the presence of an acidic proton .
Ethyl vinylphosphonateSimilar structure but with ethyl groupsMay exhibit different solubility and reactivity profiles compared to dimethyl derivatives .
Allyl phosphonic acidContains an allyl group instead of vinylExhibits distinct reactivity patterns due to the allylic position .

Dimethyl vinylphosphonate stands out due to its dual functionality from both the phosphonate and vinyl groups, allowing for diverse chemical transformations that are not as readily available in other similar compounds. This versatility makes it particularly valuable in synthetic chemistry and material science applications.

Dimethyl vinylphosphonate is an organophosphorus compound with the molecular formula C₄H₉O₃P and a molecular weight of 136.09 grams per mole [1] [2] [3]. The compound is systematically named as phosphonic acid, ethenyl-, dimethyl ester, reflecting its structural composition of a phosphonate group bonded to a vinyl moiety [1] [4]. The Chemical Abstracts Service registry number for this compound is 4645-32-3, with the European Community number 225-076-4 [1] [3] [4].

The molecular structure consists of a central phosphorus atom in a tetrahedral configuration, bonded to one oxygen atom through a double bond (phosphoryl group), two methoxy groups (-OCH₃), and one vinyl group (CH₂=CH-) [1] [2]. The International Union of Pure and Applied Chemistry name reflects this structural arrangement as dimethyl ethenylphosphonate [4]. The compound exists with the International Chemical Identifier key CQCXMYUCNSJSKG-UHFFFAOYSA-N and the Simplified Molecular Input Line Entry System notation COP(OC)C=C [1] [3] [5].

The vinyl group attachment to the phosphorus center provides the molecule with unique reactivity characteristics, particularly in polymerization reactions and cross-metathesis processes [6] [7]. The phosphonate structure exhibits idealized tetrahedral geometry around the phosphorus atom, with the phosphoryl bond length and methoxy substituents influencing the overall molecular conformation [1] [4]. The compound demonstrates configurational stability under standard conditions, with the vinyl group maintaining its planar geometry [6] [8].

Spectroscopic Characterization

Nuclear Magnetic Resonance Profiles

The nuclear magnetic resonance spectroscopic analysis of dimethyl vinylphosphonate reveals characteristic chemical shifts and coupling patterns that confirm its molecular structure [9] [10]. Proton nuclear magnetic resonance spectroscopy shows the vinyl protons appearing as complex multiplets in the region of 5.94 to 6.81 parts per million [10]. The vinyl proton at the alpha position exhibits a double doublet of triplets pattern at 6.81 parts per million with coupling constants of J(H,H) = 17.1 and 6.6 Hz, and J(H,P) = 21.6 Hz [10].

The methoxy protons appear as a doublet in the region of 3.7 to 3.8 parts per million with a characteristic phosphorus-proton coupling constant of J(H,P) = 11.0 Hz [11]. Carbon-13 nuclear magnetic resonance spectroscopy provides detailed information about the carbon framework, with the vinyl carbon atoms showing distinct chemical shifts at 154.9 and 116.4 parts per million [10]. The vinyl carbon directly bonded to phosphorus exhibits a large carbon-phosphorus coupling constant of J(C,P) = 187.8 Hz, confirming the direct connectivity [10].

The methoxy carbon atoms appear at 66.3 and 52.4 parts per million with smaller carbon-phosphorus coupling constants of J(C,P) = 5.4 and 5.6 Hz respectively [10]. Phosphorus-31 nuclear magnetic resonance spectroscopy shows a characteristic singlet in the range of 19.8 to 21.4 parts per million, consistent with the phosphonate functionality [10] [12]. These spectroscopic parameters provide unambiguous identification of the compound and confirm the structural assignments [9] [10].

Infrared Spectroscopic Features

Infrared spectroscopy of dimethyl vinylphosphonate exhibits characteristic absorption bands that correspond to the various functional groups present in the molecule [13] [14]. The vinyl carbon-hydrogen stretching vibrations appear in the region of 3020 to 3080 wavenumbers with medium intensity, distinguishing them from the methyl carbon-hydrogen stretching vibrations observed at 2950 to 2980 wavenumbers [15] [16]. The vinyl carbon-carbon double bond stretching vibration manifests as a weak to medium intensity band in the range of 1620 to 1640 wavenumbers [15] [16].

The phosphoryl (P=O) stretching vibration represents the most characteristic and intense absorption band, appearing at 1250 to 1260 wavenumbers with strong intensity [15]. Additional phosphoryl stretching is observed at 1090 wavenumbers, also exhibiting strong intensity [14]. The phosphorus-oxygen stretching vibrations of the methoxy groups appear as medium to strong intensity bands in the region of 985 to 905 wavenumbers [14]. Carbon-oxygen stretching vibrations contribute to the spectral pattern with medium intensity bands around 1028 to 1035 wavenumbers [14].

The infrared spectroscopic profile provides reliable fingerprint identification of dimethyl vinylphosphonate and allows for differentiation from related phosphonate compounds [13] [14]. The characteristic frequency patterns are particularly useful for monitoring polymerization reactions and chemical modifications involving the vinyl or phosphonate functionalities [14] [17].

Mass Spectrometry Identification

Mass spectrometric analysis of dimethyl vinylphosphonate provides molecular weight confirmation and fragmentation pattern information essential for structural elucidation [13] [18]. The molecular ion peak appears at mass-to-charge ratio 136, corresponding to the molecular weight of the intact compound [3] [4]. The compound demonstrates characteristic fragmentation patterns under electron ionization conditions, with major fragments observed at specific mass-to-charge ratios [19].

The fragmentation pattern typically involves loss of methoxy groups and vinyl moieties, providing diagnostic information about the molecular structure [20] [19]. Gas chromatography-mass spectrometry methods have been developed for the analysis and purification assessment of dimethyl vinylphosphonate, utilizing the characteristic mass spectral signature for identification [18]. The mass spectrometric data serves as complementary evidence to nuclear magnetic resonance and infrared spectroscopic characterization for compound identification [13] [18].

Electrospray ionization mass spectrometry techniques have also been employed for the analysis of dimethyl vinylphosphonate in various chemical and biological matrices [20]. The mass spectrometric fragmentation patterns provide insights into the stability and reactivity of different functional groups within the molecule [20] [19].

Physical Parameters

Physicochemical Constants

The physicochemical constants of dimethyl vinylphosphonate have been extensively characterized and documented in the scientific literature [2] [5] [21] [22]. The compound exists as a colorless liquid at room temperature with a density of 1.146 grams per milliliter at 20 degrees Celsius [2] [5] [21] [22]. The refractive index is measured as 1.430 to 1.435 at 20 degrees Celsius using the sodium D-line [2] [5].

The boiling point ranges from 197 to 202 degrees Celsius at standard atmospheric pressure, while the melting point is below negative 30 degrees Celsius [2] [21] [22]. The flash point has been determined to be between 98 and 101 degrees Celsius using closed cup methodology [21] [23] [24]. The vapor pressure at 25 degrees Celsius is 3.83 millimeters of mercury, indicating moderate volatility [25].

The compound requires storage at temperatures between 2 and 8 degrees Celsius to maintain stability [2] [21] [22]. The molecular volume has been calculated as 120.4 milliliters per mole, with a molecular refractive power of 31.17 milliliters per mole [5]. These physicochemical constants are essential for handling, storage, and application considerations in various chemical processes [2] [21] [22].

PropertyValueReference
Molecular FormulaC₄H₉O₃P [1] [2] [3] [4]
Molecular Weight (g/mol)136.09 [1] [2] [3] [4]
Density (g/mL at 20°C)1.146 [2] [5] [21] [22]
Boiling Point (°C)197-202 [2] [21] [22]
Melting Point (°C)<-30 [21] [22]
Refractive Index (n₂₀/D)1.430-1.435 [2] [5]
Flash Point (°C)98-101 [21] [23] [24]
Vapor Pressure (mmHg at 25°C)3.83 [25]

Solubility Profile

Dimethyl vinylphosphonate exhibits excellent water solubility, being fully miscible with water under ambient conditions [21] [22]. This complete miscibility distinguishes the compound from many other organophosphorus compounds and reflects the hydrophilic nature of the phosphonate functionality [22] [26]. The compound also demonstrates good solubility in common organic solvents, including acetone, chloroform, methanol, and acetonitrile [26].

The solubility characteristics are particularly important for applications in aqueous polymerization systems and as a monomer in hydrophilic polymer synthesis [26] [27]. In polymer form, the solubility behavior changes significantly depending on the tacticity and molecular weight of the resulting polymers [26]. Isotactic-rich polymers derived from dimethyl vinylphosphonate show reduced solubility in organic solvents compared to atactic forms [26].

The logarithm of the partition coefficient (LogP) is reported as 0.148, indicating a hydrophilic character with preference for aqueous phases [3]. This solubility profile makes dimethyl vinylphosphonate suitable for use in biological systems and aqueous chemical processes [3] [26]. The miscibility with water also facilitates purification processes and analytical procedures [18] [26].

Thermodynamic Properties

The thermodynamic properties of dimethyl vinylphosphonate and its polymeric derivatives have been investigated extensively to understand thermal stability and processing characteristics [17] [28]. The thermal stability onset temperature for pure polymer forms reaches 260 degrees Celsius, making it suitable for high-temperature applications [28]. Initial degradation temperatures vary depending on the specific polymer structure, ranging from 210 to 260 degrees Celsius [28].

Glass transition temperatures of polymeric forms range from negative 48 to negative 67 degrees Celsius, with the specific value depending on side chain length and polymer architecture [28]. The activation energy for phenylene rotation in related phosphonate materials has been determined as 12.5 kilojoules per mole [29]. When incorporated into copolymer systems, dimethyl vinylphosphonate demonstrates significant flame retardancy enhancement, with heat release peak reductions of up to 70 percent [17].

The limiting oxygen index increases from 18.6 percent to 30.0 percent when 22.6 weight percent of dimethyl vinylphosphonate is incorporated into polyacrylonitrile copolymers [17]. These thermodynamic properties indicate that dimethyl vinylphosphonate and its derivatives possess excellent thermal stability and flame retardant characteristics [17] [28]. The thermal degradation typically involves initial cleavage of carbon-oxygen bonds between the phosphonate group and methoxy substituents, followed by breakdown of the phosphonate structure at higher temperatures [28].

PropertyValueConditions/NotesReference
Thermal Stability Onset (°C)260Pure polymer form [28]
Initial Degradation Temperature (°C)210-260Depends on polymer structure [28]
Glass Transition Temperature (°C)-48 to -67Polymer form, varies with side chain length [28]
Activation Energy (kJ/mol)12.5Phenylene rotation in phosphonate materials [29]
Heat Release Peak Reduction (%)70In polyacrylonitrile copolymer [17]
Limiting Oxygen Index (%)30.0With 22.6 wt% in copolymer [17]

GHS Hazard Statements

Aggregated GHS information provided by 44 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (13.64%): Harmful if swallowed [Warning Acute toxicity, oral];
H314 (86.36%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Corrosive;Irritant

Other CAS

4645-32-3

Wikipedia

Dimethyl vinylphosphonate

Dates

Last modified: 08-15-2023

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